

Technical Support Center: FC-116 (Hexafluoroethane)

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Compound of Interest

Compound Name: FC-116

Cat. No.: B15614716

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Welcome to the technical support center for the proper storage and handling of **FC-116** (Hexafluoroethane, C_2F_6). This guide is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **FC-116** and what are its primary properties?

A1: **FC-116**, also known as Hexafluoroethane, is a colorless, odorless, and non-flammable gas. [1][2] It is chemically inert and stable under normal conditions.[3] Due to its properties, it is commonly used in the semiconductor industry for plasma etching and in some specialized applications as a refrigerant.[2][4]

Q2: What are the main safety hazards associated with **FC-116**?

A2: The primary hazard of **FC-116** is that of a simple asphyxiant.[5] In a confined space, a leak can displace oxygen, leading to dizziness, unconsciousness, or even death.[5] Direct contact with the liquid form of **FC-116** can cause frostbite.[3] While it is non-toxic, inhaling high concentrations may cause respiratory irritation.[6]

Q3: How should **FC-116** gas cylinders be stored in the laboratory?

A3: **FC-116** cylinders should be stored in a well-ventilated, dry area, away from heat sources and direct sunlight.[3] Cylinders must be secured in an upright position using chains or straps to prevent them from falling.[5][7] Flammable and oxidizing gases should be stored separately.[8] Always keep the protective valve cap on when the cylinder is not in use.[5]

Q4: What personal protective equipment (PPE) should be worn when handling **FC-116**?

A4: When handling **FC-116**, it is essential to wear safety glasses or goggles.[8] Insulated gloves should be worn when handling cylinders or any equipment that may come into contact with the liquefied gas to prevent frostbite. In case of a significant leak in a poorly ventilated area, a self-contained breathing apparatus (SCBA) may be necessary.[7]

Q5: Is **FC-116** compatible with all laboratory materials?

A5: **FC-116** is generally compatible with most common laboratory materials. However, it can react with alkali or alkaline earth metals, and powdered metals such as aluminum, zinc, and beryllium.[9] It is crucial to consult a chemical compatibility chart before selecting materials for your experimental setup.[10]

Troubleshooting Guides

Gas Delivery System Issues

Q: I suspect a leak in my **FC-116** gas line. What should I do?

A: If you suspect a leak, first ensure the area is well-ventilated. The most common sign of a leak is a hissing sound near connections or a faster than expected drop in cylinder pressure.[11][12]

- Do not use a flame to check for leaks.[13]
- Use a leak detection solution (e.g., soapy water or a commercial leak detector) and apply it to all connections. The formation of bubbles indicates a leak.[13][14]
- If a leak is found, close the cylinder valve and safely vent the pressure from the system.
- Tighten or replace the faulty fitting.

- After addressing the potential source of the leak, re-pressurize the system and perform the leak check again.
- If the leak persists, contact your gas supplier or your institution's safety officer.

Q: The pressure from the regulator seems inconsistent. What could be the cause?

A: Inconsistent pressure can be a sign of a faulty regulator.[\[12\]](#)[\[15\]](#)

- Check the cylinder pressure: Ensure the cylinder is not nearly empty, as this can sometimes cause pressure fluctuations.
- Inspect the regulator: Look for any visible signs of damage, corrosion, or frost build-up.[\[16\]](#) Frost can indicate a high gas flow or a stuck valve.[\[16\]](#)
- Listen for unusual sounds: Hissing or whistling sounds from the regulator can indicate a leak or internal malfunction.[\[16\]](#)
- Verify compatibility: Ensure the regulator is rated for the pressure of the **FC-116** cylinder and is made of compatible materials.
- If you suspect the regulator is faulty, do not attempt to repair it yourself. Replace it with a new, properly rated regulator.

Plasma Etching Application Troubleshooting

Q: My SiO₂ etch rate is lower than expected when using an **FC-116** plasma. What are the possible causes?

A: A lower than expected etch rate in a silicon dioxide plasma etching process can be due to several factors.

- Incorrect Gas Composition: Ensure the flow rate of **FC-116** and any other process gases (like Argon or Oxygen) are accurate. An improper gas mixture can significantly affect the etch rate.
- Low RF Power: Insufficient power to the plasma will result in a lower density of reactive species, leading to a slower etch rate. Verify your RF power supply settings.

- **High Pressure:** If the chamber pressure is too high, it can lead to a decrease in the mean free path of ions and a less energetic bombardment of the substrate, reducing the etch rate.
- **Polymer Formation:** A thick fluorocarbon polymer layer can form on the surface, inhibiting etching.^[17] This can sometimes be controlled by adjusting the gas mixture, for example, by adding a small amount of oxygen.
- **Substrate Temperature:** The temperature of your substrate can influence the reaction kinetics. Ensure your temperature control is functioning correctly.

Q: I am observing uneven etching across my wafer. How can I troubleshoot this?

A: Uneven etching is a common issue in plasma processing and can be addressed by checking the following:

- **Gas Distribution:** Ensure the gas inlet is not clogged and that the showerhead (if used) is providing a uniform gas flow across the wafer.
- **Plasma Uniformity:** Non-uniformity in the plasma itself can lead to uneven etching. This can be influenced by the chamber geometry, RF power coupling, and pressure.
- **Temperature Gradient:** A temperature gradient across the wafer can cause different etch rates. Check your wafer cooling/heating system for proper operation.
- **Wafer Clamping:** Improper clamping of the wafer can lead to poor thermal contact and temperature variations.

Data Presentation

Table 1: Physical and Chemical Properties of **FC-116** (Hexafluoroethane)

Property	Value
Chemical Formula	C ₂ F ₆ [2]
Molecular Weight	138.01 g/mol [2]
Boiling Point	-78.2 °C [2]
Melting Point	-100.6 °C [2]
Density (gas, 24 °C)	5.734 kg/m ³ [2]
Solubility in Water	0.0015% [2]
Vapor Pressure (21 °C)	45.0 atm [18]
Global Warming Potential (100-year)	9200 [2]

Table 2: Recommended Materials for **FC-116** Compatibility

Material Category	Examples	Compatibility
Metals	Stainless Steel, Brass, Copper	Excellent
Plastics	PTFE, PFA, FEP	Excellent
Elastomers	FFKM, FKM	Good to Excellent

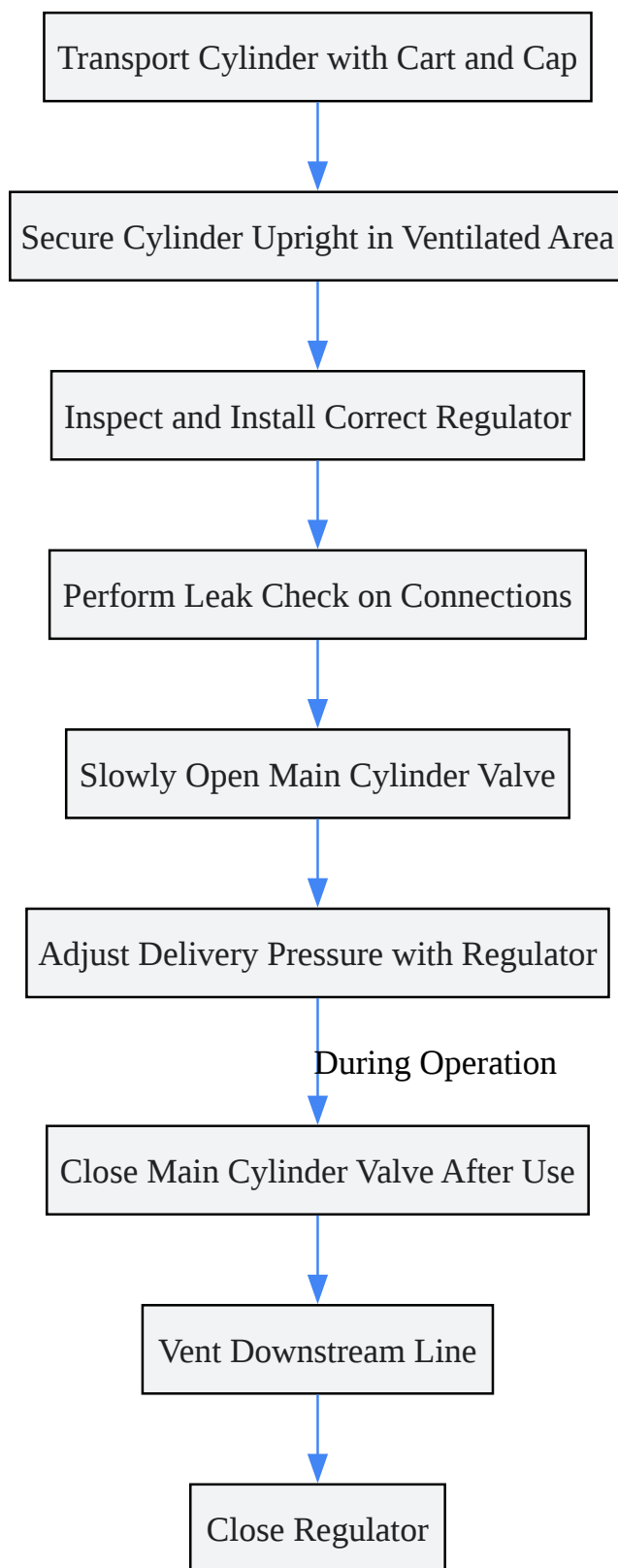
Note: This is a general guide. Always consult specific chemical compatibility charts for your application's conditions.

Experimental Protocols & Visualizations

Protocol: General Handling of an FC-116 Gas Cylinder

- Transport: Always use a cylinder cart to move **FC-116** cylinders, ensuring the valve cap is securely in place. Never roll or drag cylinders.[\[7\]](#)[\[19\]](#)
- Securing: Secure the cylinder in an upright position in a designated, well-ventilated area using a cylinder rack or chain.[\[5\]](#)

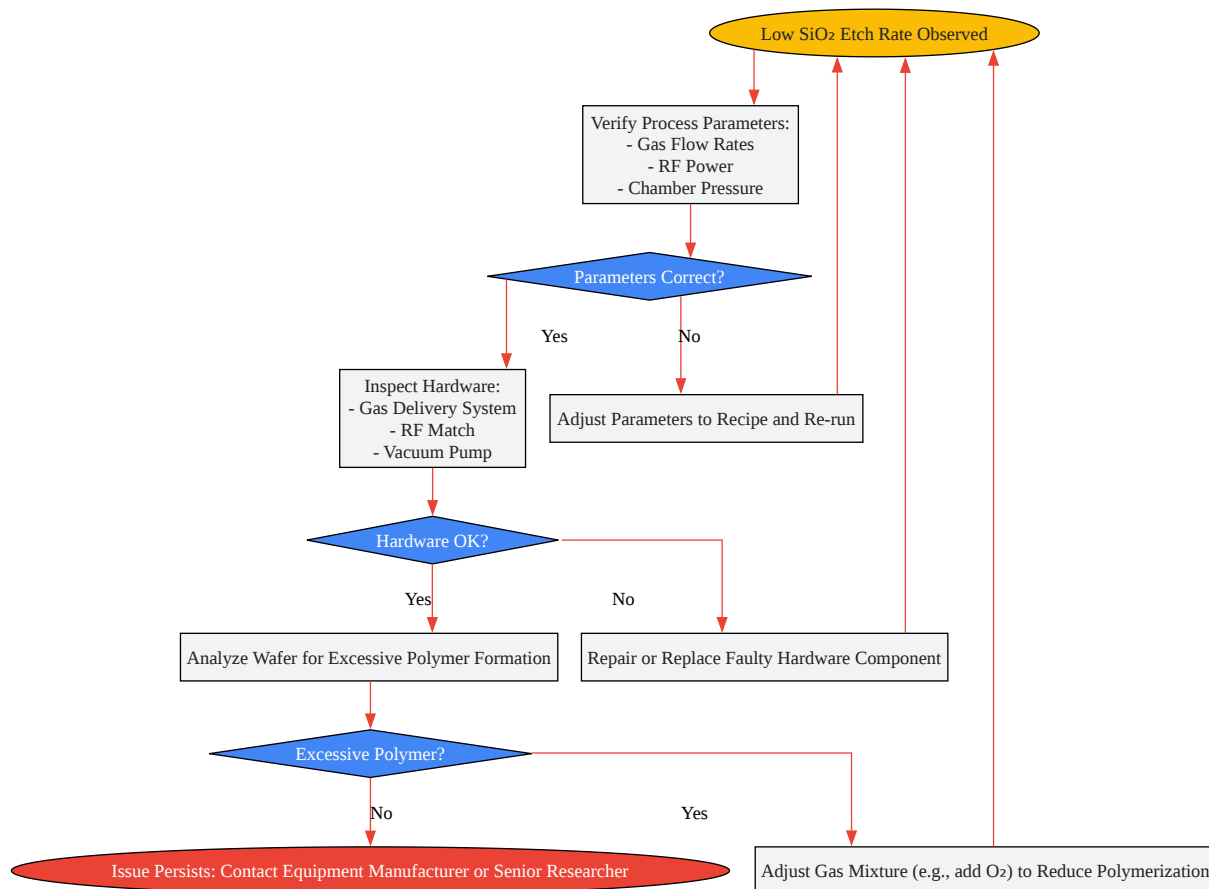
- Regulator Installation:
 - Ensure the cylinder valve is closed.
 - Remove the valve cap.
 - Inspect the cylinder valve and regulator connections for any damage or contamination.
 - Use the correct CGA fitting for **FC-116**. Do not use adapters.
 - Tighten the regulator connection with the appropriate wrench.
- Leak Check: Before opening the main valve, perform a leak check on the connection between the regulator and the cylinder.
- Operation:
 - Open the main cylinder valve slowly.
 - Adjust the delivery pressure using the regulator's adjustment knob.
- Shutdown:
 - Close the main cylinder valve.
 - Vent the gas from the downstream line.
 - Turn the regulator's adjustment knob counter-clockwise to close it.



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Proper workflow for handling an **FC-116** gas cylinder.

Troubleshooting Flowchart: Low Etch Rate in SiO₂ Plasma Etching



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Troubleshooting flowchart for a low etch rate in SiO₂ plasma etching with **FC-116**.

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